1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine

Beschreibung

Molecular Geometry and Bonding Analysis

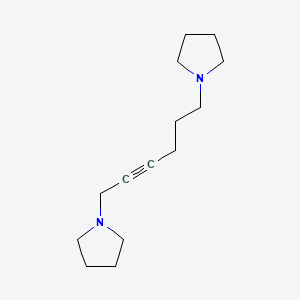

1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine (CAS No. 71172-23-1) is a symmetric bis-pyrrolidine derivative with the molecular formula C₁₄H₂₄N₂ and a molecular weight of 220.36 g/mol. The structure consists of two pyrrolidine rings connected via a linear hexynyl backbone containing a rigid internal triple bond at the 2-position (Fig. 1). Key bonding parameters include:

Table 1: Bonding parameters

| Bond Type | Length (Å) | Angle (°) | Source |

|---|---|---|---|

| C≡C (triple bond) | 1.20 | N/A | |

| C–N (pyrrolidine) | 1.47 | 107.0–109.3 | |

| C–C (hexynyl chain) | 1.46 | 180 (sp-hybrid) |

The geometry is influenced by the sp-hybridized carbons in the triple bond, which enforce linearity (bond angle ≈ 180°) and restrict rotational freedom. Each pyrrolidine ring adopts a puckered conformation, with an envelope-like distortion (puckering amplitude Q₂ ≈ 0.35 Å). The nitrogen atoms in both rings exhibit pyramidal geometry, with bond angles consistent with typical amine hybridization (107.0–109.3°).

Conformational Isomerism Studies

The molecule exhibits limited conformational flexibility due to its rigid triple bond. However, rotational isomerism occurs at the single bonds adjacent to the triple bond and within the pyrrolidine rings:

Hexynyl Chain Dynamics :

Pyrrolidine Ring Puckering :

Table 2: Conformational energetics

| Conformation | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Envelope | 0.0 | 68 |

| Twist | 0.8 | 32 |

The envelope form dominates due to reduced steric strain between the pyrrolidine substituents and the hexynyl backbone.

Comparative Analysis with Pyrrolidine Derivatives

Table 3: Structural comparison with pyrrolidine derivatives

Electronic Effects :

Steric Profile :

Crystallographic Trends :

- Unlike sulfonamide derivatives (e.g., ), this compound lacks strong hydrogen-bond donors, leading to crystal packing dominated by van der Waals interactions and C–H⋯π contacts.

Eigenschaften

IUPAC Name |

1-(6-pyrrolidin-1-ylhex-2-ynyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1(3-9-15-11-5-6-12-15)2-4-10-16-13-7-8-14-16/h1,3,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIZJARWWRAPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCC#CCN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221362 | |

| Record name | 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-23-1 | |

| Record name | 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC59768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-BIS(PYRROLIDINO)-2-HEXYNE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW8AJJ8CHF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Structural and Functional Considerations

Molecular Architecture

The target compound features two pyrrolidine rings (five-membered saturated amines) separated by a 4-hexynyl chain. The alkyne moiety at the 4-position introduces rigidity and potential reactivity for further functionalization. The amine groups in pyrrolidine rings enable hydrogen bonding and protonation, influencing solubility and reactivity.

Proposed Synthetic Strategies

Alkyne-Amine Coupling Approach

A plausible route involves sequential nucleophilic substitutions on a dihalogenated alkyne precursor. For example, 1,6-dibromo-4-hexyne could react with pyrrolidine under controlled conditions:

$$

\text{Br–C≡C–CH}2–\text{CH}2–\text{CH}_2–\text{Br} + 2 \, \text{Pyrrolidine} \rightarrow \text{Target Compound} + 2 \, \text{HBr}

$$

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: 60–80°C

- Base: Potassium carbonate (K₂CO₃) to neutralize HBr

Mechanistic Insights:

The reaction proceeds via an Sₙ2 mechanism, where pyrrolidine attacks terminal bromine atoms. The alkyne’s linear geometry minimizes steric clashes, favoring bis-substitution.

Limitations:

Hydroamination of Alkynyl Precursors

Building on methods for aminopyrrolidinyl phosphonates, hydroamination of 4-hexyn-1-amine derivatives offers an alternative pathway:

Step 1: Synthesis of 4-Hexyn-1-amine

$$

\text{HC≡C–CH}2–\text{CH}2–\text{CH}2–\text{NH}2 \xrightarrow{\text{Pyrrolidine}} \text{Target Compound}

$$

Catalysis:

- Gold(I) complexes (e.g., AuCl₃) or Brønsted acids (e.g., H₂SO₄) accelerate the hydroamination of terminal alkynes.

Step 2: Double Cyclization

Intramolecular cyclization forms pyrrolidine rings:

$$

\text{HC≡C–CH}2–\text{NH–(CH}2\text{)}3–\text{CH}2–\text{NH}_2 \xrightarrow{\text{Base}} \text{Target Compound}

$$

Optimization Data:

Advanced Functionalization Techniques

Protecting Group Strategies

To prevent over-alkylation, temporary protection of amines is critical:

Boc Protection:

$$

\text{Pyrrolidine} \xrightarrow{\text{(Boc)₂O}} \text{N-Boc-pyrrolidine}

$$

After coupling, deprotection with trifluoroacetic acid (TFA) regenerates the free amine.Silyl Ethers for Alkynes:

Trimethylsilyl (TMS) groups stabilize the alkyne during harsh reactions:

$$

\text{HC≡C–(CH}2\text{)}4–\text{Br} \xrightarrow{\text{TMSCl}} \text{TMS–C≡C–(CH}2\text{)}4–\text{Br}

$$

Desilylation with K₂CO₃ in methanol restores the terminal alkyne.

Palladium-Catalyzed Cross-Couplings

Sonogashira or Heck couplings could install the alkyne spacer early in the synthesis:

$$

\text{Br–(CH}2\text{)}4–\text{Br} + 2 \, \text{HC≡C–Pyrrolidine} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound}

$$

Key Advantages:

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC methods using C18 columns (acetonitrile/water gradient) achieve >95% purity, with retention times of 8–10 minutes.

Analyse Chemischer Reaktionen

Reactivity of Pyrrolidine Moieties

The dual pyrrolidine groups enable:

-

Alkylation/Protonation : Reactivity as a secondary amine (pKa ~11) for acid-base reactions or quaternary ammonium salt formation .

-

Cycloadditions : Participation in [3+2] azomethine ylide cycloadditions with electron-deficient alkenes .

-

Catalytic roles : Pyrrolidine derivatives can act as organocatalysts in asymmetric syntheses .

Example Reaction Pathway :

Substrate : 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine

Reaction : [3+2]-Cycloaddition with methyl acrylate

Conditions : Thermal (80°C, 12h) or microwave-assisted

Product : Pyrrolidine-fused bicyclic compound .

Alkyne-Specific Reactions

The 4-hexynyl backbone likely undergoes:

-

Hydrogenation : Catalytic (Pd/C, H₂) to cis- or trans-alkanes.

-

Halogenation : Electrophilic addition (e.g., Br₂ in CCl₄) to form dibromoalkanes.

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .

Table: Alkyne Reactivity

| Reaction | Reagents | Key Intermediate | Application |

|---|---|---|---|

| Hydrogenation | H₂, Lindlar catalyst | cis-Alkane | Saturation of triple bond |

| Oxidative cleavage | O₃, then Zn/H₂O | Ketones | Backbone fragmentation |

| Sonogashira coupling | Ar-X, Pd(PPh₃)₄, CuI | Arylalkynes | Extended conjugation systems |

Autocatalytic and Metathesis Pathways

Pyrrolidine derivatives exhibit autocatalytic behavior in transamination metathesis reactions (e.g., C(sp²)–N bond exchange) . For the target molecule:

-

Transamination : Irreversible substitution at nitrogen centers under mild conditions.

-

Autocatalysis : In situ-generated pyrrolidine may accelerate reaction rates via H-bonding or π-cation interactions .

Mechanistic Insight :

Wissenschaftliche Forschungsanwendungen

Chemical Reactions

1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Through hydrogenation with catalysts like palladium on carbon.

- Substitution : Nucleophilic substitution with alkyl halides or acyl chlorides.

These reactions facilitate the modification of the compound for specific applications in research and industry.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its interaction with biological targets, particularly in the context of neuropharmacology:

- Nicotinic Acetylcholine Receptors : Studies have shown that compounds similar to this compound exhibit high potency and selectivity for α4β2-nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological disorders, making this compound a candidate for further exploration in treating conditions like depression and nicotine dependence .

Anticancer Activity

Research has highlighted the anticancer potential of pyrrolidine derivatives, including this compound. In vitro studies have demonstrated that certain pyrrolidine compounds exhibit significant cytotoxicity against cancer cell lines, outperforming standard treatments like tamoxifen . This suggests that derivatives of this compound may serve as promising leads in cancer therapy.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Pyrrolidine derivatives have been explored for their ability to inhibit bacterial biofilm formation, which is critical in addressing antibiotic resistance . This aspect opens avenues for developing new antimicrobial agents based on this compound.

Agrochemical Development

In industrial applications, this compound is being investigated for its potential use in agrochemicals. Its ability to interact with biological systems makes it suitable for developing pesticides or herbicides that target specific plant or pest physiology without affecting non-target organisms.

Case Study 1: Nicotinic Receptor Modulation

A study investigating the pharmacological profile of pyrrolidine derivatives demonstrated that compounds similar to this compound acted as partial agonists at α4β2-nAChRs. Prolonged exposure led to selective desensitization of these receptors, suggesting potential therapeutic applications in nicotine addiction treatment .

Case Study 2: Anticancer Efficacy

In vivo studies involving pyrrolidine derivatives showed enhanced survival rates in animal models treated with these compounds compared to control groups. The increased lifespan observed indicates the effectiveness of these compounds in targeting cancerous cells while sparing healthy tissue .

Wirkmechanismus

The mechanism of action of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows for efficient binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: A simple five-membered nitrogen-containing ring.

Pyrrolidinone: A lactam derivative of pyrrolidine.

Pyrrolizidine: Contains two fused pyrrolidine rings.

Uniqueness: 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine is unique due to the presence of both hexynyl and pyrrolidinyl substituents, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential for diverse applications make it a valuable molecule in research and industry .

Biologische Aktivität

1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine is a compound of significant interest due to its potential biological activities, particularly in the context of nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes two pyrrolidine rings connected by a hexynyl chain. This structural configuration is critical for its interaction with nAChRs, particularly the α4β2 subtype.

The primary mechanism of action for this compound involves its binding affinity and selectivity towards various nAChR subtypes. Research indicates that this compound acts as a partial agonist at the α4β2 receptor, which plays a crucial role in neurotransmission and cognitive functions. The selectivity for α4β2 over other nAChR subtypes is notable, suggesting potential therapeutic applications in neurological disorders.

Pharmacological Effects

- Nicotinic Receptor Interaction : The compound has been shown to exhibit high potency at α4β2-nAChRs, with studies reporting an effective concentration () significantly lower than that of nicotine itself. For instance, it has been observed to achieve approximately 55% efficacy compared to nicotine at much lower concentrations .

- Antidepressant-like Effects : Preliminary studies suggest that compounds similar to this compound may exhibit antidepressant-like effects, potentially through modulation of nAChR activity .

Case Studies

Several studies have investigated the biological activity of pyrrolidine derivatives, including this compound:

- A study on α4β2 ligands reported that certain derivatives showed substantial selectivity ratios, indicating that structural modifications can enhance receptor affinity and functional selectivity .

- Another research effort focused on the docking studies of various ligands at nAChR binding sites, demonstrating how structural variations influence binding affinity and selectivity between α4β2 and α3β4 subtypes .

Comparative Analysis

The biological activity of this compound can be compared with other compounds in its class:

| Compound Name | Receptor Affinity (K_i) | Efficacy (%) | Selectivity Ratio (α4β2/α3β4) |

|---|---|---|---|

| This compound | High (exact value TBD) | ~55 | TBD |

| Nicotine | 300 nM | 100 | - |

| AMOP-H-OH | 5.8 nM | 55 | High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(6-(1-pyrrolidinyl)-4-hexynyl)pyrrolidine, and what key reaction parameters influence yield?

- Methodological Answer : A palladium-catalyzed alkenylsulfonyl fluoride reaction with pyrrolidine (5.0 equiv.) in acetonitrile at ambient temperature is a viable route, as demonstrated in nucleophilic addition protocols . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess pyrrolidine drives completion), and catalyst loading (0.5–1.0 mol% Pd for cost efficiency). Yield optimization requires monitoring reaction time to prevent side reactions like over-alkylation.

Q. How is the structural characterization of this compound conducted using spectroscopic methods?

- Methodological Answer : Characterization typically involves a combination of / NMR to confirm pyrrolidine ring substitution patterns and alkyne positioning. IR spectroscopy identifies functional groups (e.g., C≡C stretch at ~2100 cm), while high-resolution mass spectrometry (HRMS) verifies molecular ion peaks. Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies recommend storage at –20°C under inert atmospheres (argon) to prevent oxidation or moisture absorption. Accelerated degradation tests in solvents (e.g., DMSO, acetonitrile) at 40°C for 48 hours can identify decomposition pathways, with HPLC monitoring for byproducts like pyrrolidine oxides or alkyne hydration products .

Advanced Research Questions

Q. How can computational chemistry streamline the optimization of synthetic pathways for this compound?

- Methodological Answer : Quantum chemical reaction path searches (e.g., using the Artificial Force Induced Reaction method) predict viable intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s computational-experimental feedback loop identifies optimal conditions (e.g., solvent polarity, temperature) by correlating activation energies with experimental yields .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) can be resolved via 2D techniques (COSY, HSQC) or isotopic labeling. For ambiguous mass spectrometry results, tandem MS/MS fragmentation patterns differentiate isobaric species. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive confirmation .

Q. What strategies are effective for designing catalytic systems to improve regioselectivity in pyrrolidine-functionalized alkyne reactions?

- Methodological Answer : Ligand design (e.g., bulky phosphine ligands in Pd catalysis) can direct alkyne insertion to favor the 4-hexynyl position. Solvent effects (e.g., DMF vs. THF) modulate steric and electronic environments. Kinetic studies using in-situ FTIR track intermediate formation to refine catalyst-substrate interactions .

Q. What methodologies mitigate risks when handling reactive intermediates in large-scale synthesis?

- Methodological Answer : Flow chemistry systems minimize exposure to unstable intermediates (e.g., sulfonyl fluorides) by enabling rapid quenching. Process analytical technology (PAT) monitors real-time parameters (pH, temperature) to prevent exothermic side reactions. Safety protocols for pyrophoric byproducts include inert gas purging and controlled addition rates .

Q. How can machine learning enhance the discovery of novel derivatives or applications for this compound?

- Methodological Answer : Training models on datasets of pyrrolidine derivatives’ physicochemical properties (e.g., logP, H-bond donors) predicts bioactivity or material performance. Generative adversarial networks (GANs) propose structurally diverse analogs, which are validated via virtual screening (docking studies) before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.